molecular formula C9H16O B3369056 2-Methylene-octanal CAS No. 22414-64-8

2-Methylene-octanal

Cat. No.: B3369056
CAS No.: 22414-64-8
M. Wt: 140.22 g/mol
InChI Key: KWUBTLAZZWBMRT-UHFFFAOYSA-N
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Description

2-Methylene-octanal is an organic compound with the molecular formula C9H16O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is notable for its unique structure, which includes a methylene group (-CH2-) adjacent to the aldehyde functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylene-octanal can be synthesized through various methods. One common approach involves the reaction of formaldehyde with an aldehyde of the general formula R-CH2CHO, where R represents a substituted or unsubstituted alkyl group . This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The process may include steps such as distillation and purification to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 2-Methylene-octanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methylene group can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted methylene derivatives.

Scientific Research Applications

2-Methylene-octanal has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects, is ongoing.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-methylene-octanal exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Uniqueness: 2-Methylene-octanal is unique due to the presence of both a methylene group and an aldehyde group, which confer distinct reactivity and versatility in chemical synthesis. This combination allows it to participate in a broader range of reactions compared to its analogs, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-methylideneoctanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-3-4-5-6-7-9(2)8-10/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUBTLAZZWBMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458617
Record name 2-METHYLENE-OCTANAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22414-64-8
Record name 2-Methyleneoctanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22414-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-METHYLENE-OCTANAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octanal, 2-methylene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A 2 L four-necked flask equipped with a stirrer, a thermometer and a reflux condenser was charged with 762 g (6.0 mol) of n-octanal, 520 g (6.4 mol) of a 37% by mass formaldehyde aqueous solution, 15 g (0.33 mol) of dibutyl amine and 10 g (0.06 mol) of decanoic acid, and the contents in the flask were stirred while heating at 95° C. After the elapse of 45 min, it was confirmed that no n-octanal was present in the raw mixture, and then the mixture was cooled and separated into two layers. The thus separated organic layer was subjected to distillation treatment, thereby obtaining 790 g (5.4 mol) of a-methylene octanal (purity as measured by gas chromatography: 95%) (yield based on theoretical amount: 90%).
Quantity
762 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Quantity
15 g
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reactant
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10 g
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reactant
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reactant
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[Compound]
Name
raw mixture
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

100 G (0.78 mmol) of n-octanal, 73 g of 36% formic aldehyde and 260 g (0.78 mol) of catalyst (aqueous diethylamine chlorhydrate; 3 mol/kg) were charged in a 3-neck flask. The mixture was heated to reflux for 1 h and distilled. The reaction product was extracted with ether, dried and concentrated to give 42.41 g of 2-hexyl-2-propenal. Extraction of the flask's residue provided yet 64 g of raw product. The aldehyde was used as such in the next step.
Quantity
0.78 mmol
Type
reactant
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
260 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A 5-liter flask fitted with an overhead stirrer and condenser was charged with di-N-butyl amine (61 g, 0.47 mol) and acetic acid (56 g, 0.9 mol). Roughly 900 ml of 37% formaldehyde solution in water (351 g formaldehyde, 11.7 mol) was then added and the resulting solution was heated to 50° C. with stirring. After this temperature was reached octanal (1000 g, 7.0 mol) was fed in over about 2 h. A slight exotherm was noticed during the feed. Monitoring by GC showed the consumption of octanal and the production of 2-methylene octanal, finally reaching roughly 95% conversion after the addition was complete. The reaction mixture was allowed to cool to room temperature, poured into a separatory funnel, and washed once with 5% HCl solution. The organic layer was then washed once with saturated sodium bicarbonate, then taken directly on to the next step.
[Compound]
Name
di-N-butyl amine
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
1000 g
Type
reactant
Reaction Step Two
Name
Quantity
351 g
Type
reactant
Reaction Step Three
Quantity
900 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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